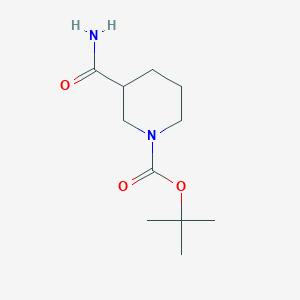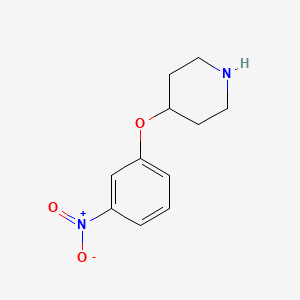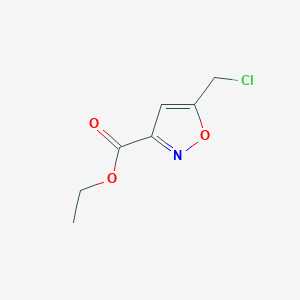
N-pyridin-3-ylethane-1,2-diamine
Descripción general
Descripción
N-pyridin-3-ylethane-1,2-diamine, also known as N-ethylpyridinium-2-carboxylate, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound with a nitrogen atom in the pyridine ring, which is an aromatic ring structure consisting of a five-membered ring of alternating single and double bonds. Due to its unique structure, N-pyridin-3-ylethane-1,2-diamine has attracted much attention from researchers as a versatile compound with potential applications in various fields.
Aplicaciones Científicas De Investigación
Chemical Properties
“N-pyridin-3-ylethane-1,2-diamine” is a chemical compound with the CAS Number: 62491-92-3. It has a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol . It is typically stored at a temperature of -20°C and is available in liquid form .
Biological Activities
Heterocycles incorporating a pyrimidopyrimidine scaffold, which could potentially include “N-pyridin-3-ylethane-1,2-diamine”, have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .
Anti-Bacterial Applications
These compounds are used as anti-bacterial agents , which means they could potentially be used in the development of new antibiotics or other treatments for bacterial infections.
Antiviral Applications
They are also used as antiviral agents , suggesting potential applications in the treatment of various viral diseases.
Anti-Tumor Applications
The anti-tumor properties of these compounds indicate that they could be used in cancer research, potentially leading to the development of new cancer therapies.
Anti-Allergic Applications
Their use as anti-allergic agents suggests potential applications in the treatment of allergies.
Antihypertensive Applications
As antihypertensive agents , these compounds could potentially be used in the treatment of high blood pressure.
Hepatoprotective Applications
Finally, their use as hepatoprotective agents indicates potential applications in the protection of the liver from damage.
Propiedades
IUPAC Name |
N'-pyridin-3-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6,10H,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTHSIHGLIRODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564521 | |
| Record name | N~1~-(Pyridin-3-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-3-ylethane-1,2-diamine | |
CAS RN |
62491-92-3 | |
| Record name | N~1~-(Pyridin-3-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















